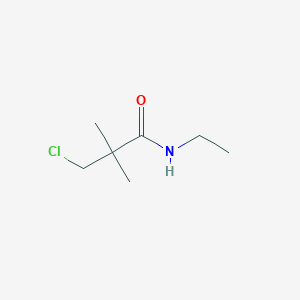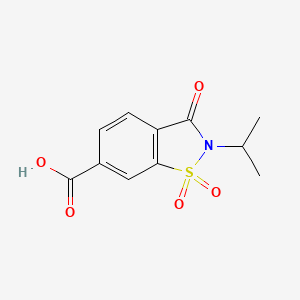![molecular formula C7H13NO B1449913 2-Oxaspiro[3.3]heptan-6-ylmethanamine CAS No. 1438241-18-9](/img/structure/B1449913.png)
2-Oxaspiro[3.3]heptan-6-ylmethanamine
Overview
Description
2-Oxaspiro[3.3]heptan-6-ylmethanamine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. It is also known by its IUPAC name, 2-oxaspiro[3.3]heptan-6-amine .
Synthesis Analysis
The synthesis of this compound involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4,7H2 . This code provides a unique representation of the molecule’s structure.The storage temperature is room temperature . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Synthesis and Properties
- Improved Synthesis and Solubility : An enhanced synthesis method for 2-oxa-6-azaspiro[3.3]heptane has been developed, isolating it as a sulfonic acid salt rather than an oxalate salt. This results in a more stable and soluble product, facilitating broader application in various reaction conditions (van der Haas et al., 2017).
Chemical Synthesis and Design
Creation of Novel Amino Acids : Synthesis of novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved. These compounds are important in chemistry, biochemistry, and drug design due to their structural uniqueness (Radchenko et al., 2010).
Development of Cyclobutane Derivatives : Research on cyclobutane diamines, such as 6-amino-3-azaspiro[3.3]heptane, highlights their potential as sterically constrained building blocks in drug discovery. These compounds provide access to chemical structures complementary to piperidine ring systems (Radchenko et al., 2010).
Innovative Angular Spirocyclic Azetidines : The synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, offers a new avenue for drug discovery. These compounds can be synthesized in high yields and are suitable for both library and individual preparative scale (Guerot et al., 2011).
Biochemical Applications
- Microsomal Epoxide Hydrolase Studies : The oxetane moiety, increasingly used in pharmaceuticals, undergoes a unique biotransformation catalyzed by microsomal epoxide hydrolase. This reaction involves hydration and ring opening of the oxetanyl moiety, expanding the known substrate specificity of this enzyme (Li et al., 2016).
Advanced Material Synthesis
Manufacturing Routes for Antagonists : Process development for manufacturing MCHr1 antagonists includes an efficient route to the 6-oxa-2-azaspiro[3.3]heptane building block. This showcases the compound's utility in producing complex molecular structures (Golden et al., 2016).
Crossed [2 + 2] Cycloaddition via Photosensitization : An intermolecular [2 + 2] photocycloaddition reaction involving arylidene oxetanes and simple alkenes has been developed. This process, facilitated by visible light and an Ir(III) photosensitizer, yields polysubstituted 2-oxaspiro[3.3]heptane motifs valuable in medicinal chemistry (Murray et al., 2021).
properties
IUPAC Name |
2-oxaspiro[3.3]heptan-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-3-6-1-7(2-6)4-9-5-7/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYVSHRXSUYFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem](/img/structure/B1449831.png)

![6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1449833.png)
![(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1449834.png)
![Hydrogen hydroxy[2-hydroxy-3-[(2-hydroxy-3-nitrobenzylidene)amino]-5-nitrobenzenesulfonato(3-)]chromate(1-) 3-((2-ethylhexyl)oxy)-1-propanamine](/img/structure/B1449836.png)
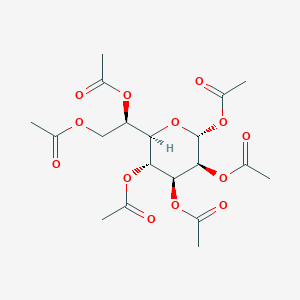
![(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B1449841.png)
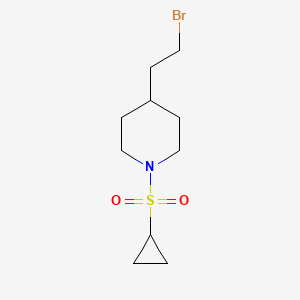

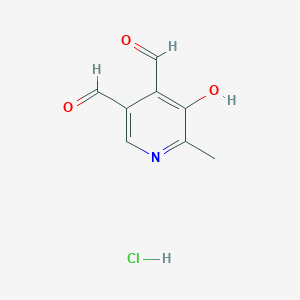

![5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1449847.png)
